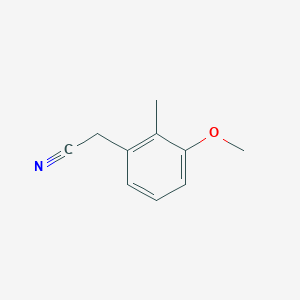

2-(3-methoxy-2-methylphenyl)acetonitrile

Description

2-(3-Methoxy-2-methylphenyl)acetonitrile (CAS: Not explicitly provided; closest analog: 19924-43-7 for 3-methoxyphenyl variant) is an aromatic nitrile derivative characterized by a methoxy group (-OCH₃) at the 3-position and a methyl group (-CH₃) at the 2-position of the benzene ring. The nitrile (-CN) functional group confers reactivity in nucleophilic additions and cyclization reactions. This compound’s structural features influence its physicochemical properties, such as solubility, melting point, and electronic characteristics, making it relevant in pharmaceutical and agrochemical synthesis .

Properties

IUPAC Name |

2-(3-methoxy-2-methylphenyl)acetonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO/c1-8-9(6-7-11)4-3-5-10(8)12-2/h3-5H,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NASOCXHFRUEMJE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1OC)CC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601287819 | |

| Record name | 3-Methoxy-2-methylbenzeneacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601287819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33797-35-2 | |

| Record name | 3-Methoxy-2-methylbenzeneacetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33797-35-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methoxy-2-methylbenzeneacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601287819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(3-methoxy-2-methylphenyl)acetonitrile can be synthesized through several methods. One common method involves the reaction of 3-methoxy-2-methylbenzyl chloride with sodium cyanide in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO) or acetonitrile. The reaction is typically carried out at elevated temperatures to facilitate the substitution reaction, resulting in the formation of the desired acetonitrile compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(3-methoxy-2-methylphenyl)acetonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitrile group to an amine group, resulting in the formation of amines.

Substitution: The methoxy and methyl groups on the benzene ring can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., hydroxide ions, amines) are commonly employed.

Major Products Formed

Oxidation: Formation of carboxylic acids or aldehydes.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of substituted benzene derivatives with various functional groups.

Scientific Research Applications

2-(3-methoxy-2-methylphenyl)acetonitrile has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of biochemical pathways and enzyme interactions.

Medicine: It may serve as a precursor for the development of pharmaceutical compounds with potential therapeutic effects.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-methoxy-2-methylphenyl)acetonitrile depends on the specific reactions it undergoes. For example, in reduction reactions, the nitrile group is converted to an amine group through the transfer of electrons and protons. The molecular targets and pathways involved vary based on the specific application and reaction conditions.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

Table 1: Key Physicochemical Properties of Selected Analogs

Key Observations :

- Polarity : Chloro- and trifluoroethoxy-substituted analogs exhibit higher polarity due to electronegative substituents, enhancing solubility in polar solvents .

- Melting Points: Dimethoxy derivatives (e.g., 3,4-dimethoxyphenylacetonitrile) are solids at room temperature, whereas mono-substituted variants (e.g., target compound) are likely liquids .

Insights for Target Compound :

- The 2-methyl group in the target compound may necessitate modified reaction conditions (e.g., elevated temperatures or prolonged reaction times) to overcome steric barriers during alkylation.

- Aprotic solvents (e.g., chloroform, acetonitrile) are preferred for nitrile-containing compounds to minimize hydrolysis .

Spectroscopic and Analytical Data

- NMR Trends : In triazole-thioacetonitriles, methoxy protons resonate at δ 3.8–4.0 ppm, while aromatic protons appear between δ 6.5–7.5 ppm . The target compound’s methyl group (δ ~2.3 ppm) would provide distinct splitting patterns in ¹H NMR.

- HPLC Analysis : As seen in propyl-2-(5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-3-ylthio)acetimidate (Fig. 3, ), reverse-phase HPLC with C18 columns and acetonitrile gradients effectively separate nitrile derivatives.

Biological Activity

2-(3-methoxy-2-methylphenyl)acetonitrile, with the CAS number 33797-35-2, is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

The chemical structure of this compound consists of a methoxy group and a methyl group attached to a phenyl ring, with an acetonitrile functional group. Its molecular formula is C11H13N, and it possesses unique properties that contribute to its biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C11H13N |

| Molecular Weight | 175.23 g/mol |

| Melting Point | Not extensively characterized |

| Solubility | Soluble in organic solvents |

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. A study demonstrated that this compound showed effectiveness against various bacterial strains, including:

- Staphylococcus aureus

- Escherichia coli

- Listeria monocytogenes

The Minimum Inhibitory Concentration (MIC) values for these bacteria were reported as follows:

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 16 |

| Escherichia coli | 32 |

| Listeria monocytogenes | 16 |

These findings suggest that the compound may have potential applications in developing antimicrobial agents.

Anticancer Activity

This compound has also been investigated for its anticancer properties. In vitro studies on various cancer cell lines, including breast cancer (MDA-MB-231) and colon cancer (HT-29), revealed significant antiproliferative effects. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest.

Case Study: Anticancer Efficacy

A specific study evaluated the compound's effects on MDA-MB-231 cells, showing:

- IC50 value : 25 μM

- Induction of apoptosis was confirmed through flow cytometry analysis.

The biological activity of this compound is believed to be mediated through its interaction with cellular targets involved in cell signaling pathways. This interaction may lead to the modulation of various enzymes and receptors, resulting in altered cellular responses.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications to the methoxy and methyl groups can significantly influence its biological activity. For instance, substituting different functional groups on the phenyl ring may enhance its antimicrobial or anticancer properties.

Table 2: SAR Insights

| Modification | Observed Effect |

|---|---|

| Addition of halogens | Increased antimicrobial potency |

| Alteration of methoxy group | Enhanced anticancer activity |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.